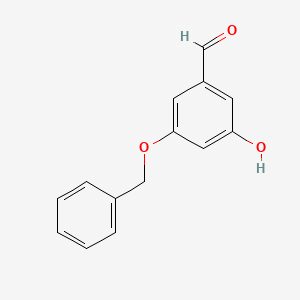
3-(Benzyloxy)-5-hydroxybenzaldehyde
Cat. No. B8640235
M. Wt: 228.24 g/mol
InChI Key: XEQAZZZYNLKFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07655643B2
Procedure details


Preparation takes place in analogy to Example 3H from 5.0 g (36.2 mmol) of 3,5-dihydroxybenzaldehyde, 6.81 g (39.8 mmol) of benzyl bromide and 11.8 g (36.2 mmol) of cesium carbonate.


Name
cesium carbonate
Quantity
11.8 g
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:10])[CH:9]=1)[CH:5]=[O:6].[CH2:11](Br)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>>[CH2:11]([O:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:10])[CH:9]=1)[CH:5]=[O:6])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C=O)C=C(C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
6.81 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Step Three
|
Name
|
cesium carbonate
|
|
Quantity
|
11.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Preparation
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=O)C=C(C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
